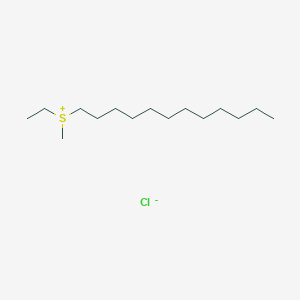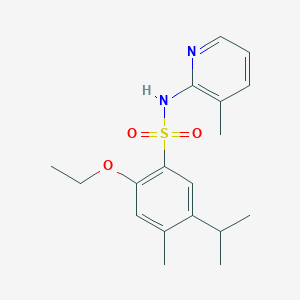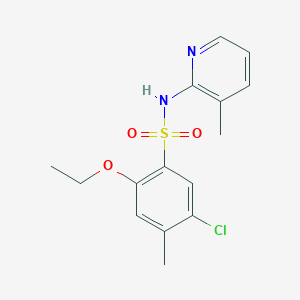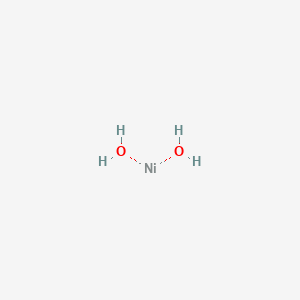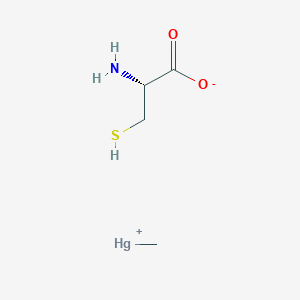
Methylmercury cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylmercury cysteine is a complex compound formed by the binding of methylmercury and cysteine. This compound has gained significant attention due to its toxic effects on human health and the environment. Methylmercury cysteine is formed as a result of the methylation of inorganic mercury by microorganisms in the environment. It is then biomagnified through the food chain and can accumulate in fish and seafood, which are the primary sources of human exposure.
Mécanisme D'action
Methylmercury cysteine enters the body through the diet and is absorbed by the gastrointestinal tract. It is then transported to various organs, including the brain, liver, and kidneys. Methylmercury cysteine binds to proteins and enzymes in the body, disrupting their function and causing cellular damage. It also induces oxidative stress, leading to the production of reactive oxygen species that damage cells and tissues.
Effets Biochimiques Et Physiologiques
Methylmercury cysteine has a wide range of biochemical and physiological effects on the body. It can cause neurological damage, leading to cognitive and motor impairments. It can also damage the liver and kidneys, leading to organ failure. Methylmercury cysteine can also affect the immune system, leading to increased susceptibility to infections and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methylmercury cysteine is a valuable tool for studying mercury toxicity in the laboratory. It allows researchers to study the toxic effects of mercury on cells and tissues and to test potential treatments and preventive measures. However, there are limitations to using methylmercury cysteine in lab experiments, as it does not replicate the complex interactions between mercury and other compounds in the environment.
Orientations Futures
There are several future directions for research on methylmercury cysteine. One area of focus is the development of new treatments and preventive measures for mercury toxicity. Another area of research is the study of the interactions between mercury and other compounds in the environment, including the effects of climate change on mercury cycling and exposure. Finally, there is a need for continued monitoring of mercury levels in the environment and in the food chain to ensure the safety of human health and the environment.
Méthodes De Synthèse
Methylmercury cysteine can be synthesized in the laboratory by reacting methylmercury chloride with cysteine. The reaction is carried out in a solvent under controlled conditions, and the product is purified by chromatography. The synthesis of methylmercury cysteine is essential for studying its properties and toxic effects.
Applications De Recherche Scientifique
Methylmercury cysteine has been extensively studied in scientific research to understand its mechanism of action and toxic effects. It has been used as a tool to study the transport and distribution of mercury in the body and its effects on various organs. Methylmercury cysteine has also been used to study the role of oxidative stress in mercury toxicity and the protective effects of antioxidants.
Propriétés
Numéro CAS |
12628-19-2 |
|---|---|
Nom du produit |
Methylmercury cysteine |
Formule moléculaire |
C30H42Cl6O12Ti3 |
Poids moléculaire |
335.78 g/mol |
Nom IUPAC |
(2R)-2-amino-3-sulfanylpropanoate;methylmercury(1+) |
InChI |
InChI=1S/C3H7NO2S.CH3.Hg/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H3;/q;;+1/p-1/t2-;;/m0../s1 |
Clé InChI |
OMYFBIZVJYGJJA-JIZZDEOASA-M |
SMILES isomérique |
C[Hg+].C([C@@H](C(=O)[O-])N)S |
SMILES |
C[Hg+].C(C(C(=O)[O-])N)S |
SMILES canonique |
C[Hg+].C(C(C(=O)[O-])N)S |
Synonymes |
methylmercuric cysteine methylmercury cysteine methylmercury cysteine, (L-cysteinato-S)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



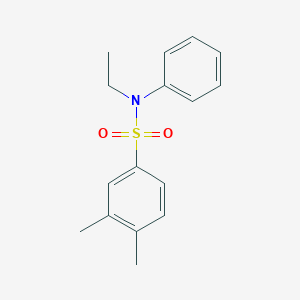
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)
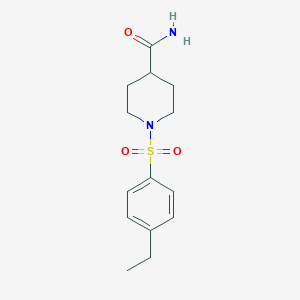
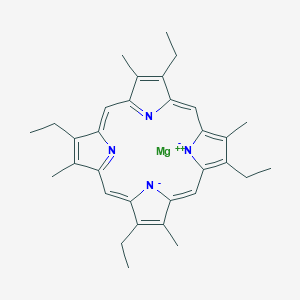
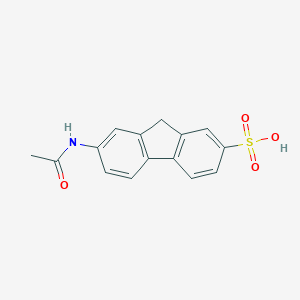
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)
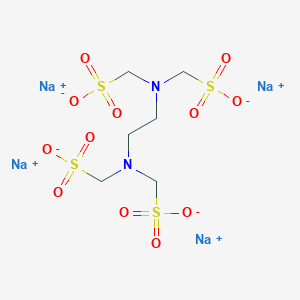
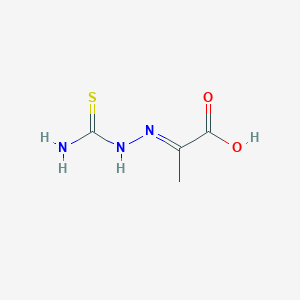
![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
